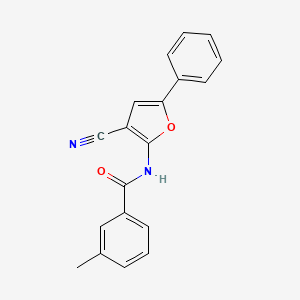

N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide

Description

N-(3-Cyano-5-phenylfuran-2-yl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group linked to a furan ring substituted with cyano (‑CN) and phenyl groups. Benzamide derivatives are widely explored in medicinal chemistry and agrochemicals due to their versatility in forming hydrogen bonds and interacting with biological targets .

Properties

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-13-6-5-9-15(10-13)18(22)21-19-16(12-20)11-17(23-19)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQAEYAMQKAULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(O2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the furan derivative with an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

A. Furan vs. Benzene Core

- Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide): Contains a furan ring with a methyl group and a phenyl substituent. This difference may explain fenfuram’s use as a fungicide rather than a therapeutic agent .

- Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide) : Features a benzamide core with a methoxy-substituted benzene ring. The absence of a heterocyclic furan ring limits its conformational flexibility compared to the target compound .

B. Substituent Effects

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Shares the 3-methylbenzamide moiety but replaces the furan group with a hydroxy-dimethyl ethyl chain.

- N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide: Incorporates electron-withdrawing trifluoromethyl groups on the benzamide, which increase metabolic stability compared to the target’s cyano-furan group. Such substitutions are common in kinase inhibitors .

B. Spectroscopic Characterization

| Compound | 1H NMR Key Shifts (ppm) | IR Functional Groups (cm⁻¹) |

|---|---|---|

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 7.4–7.8 (aromatic), 1.4 (CH3) | 1650 (C=O), 3300 (O-H) |

| Target Compound (Predicted) | 7.5–8.0 (aromatic), 2.4 (CH3), ~6.8 (furan) | 2220 (C≡N), 1680 (C=O) |

The cyano group in the target compound would produce a distinct IR peak near 2220 cm⁻¹, absent in analogs like fenfuram .

Biological Activity

N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring with a cyano group and a phenyl substituent, which are critical for its biological interactions. The molecular formula is CHNO, indicating the presence of both aromatic and heterocyclic structures that contribute to its reactivity and binding properties.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular processes in target organisms.

- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways that affect cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that it has antimicrobial properties, particularly against certain strains of bacteria and mycobacteria, possibly through the inhibition of mycobactin biosynthesis .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values reported for this compound range from 156 to 250 μM against Mtb, indicating its potential as a therapeutic agent against tuberculosis .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by activating specific pathways related to cell death. The cytotoxicity assays conducted on various cancer cell lines revealed an IC50 greater than 100 μM, suggesting a favorable safety profile while maintaining efficacy against tumor cells.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.